Ethyl 2,4-dibromoquinoline-3-carboxylate
Description
Ethyl 2,4-dibromoquinoline-3-carboxylate is a halogenated quinoline derivative characterized by bromine substituents at positions 2 and 4 of the quinoline ring and an ester functional group at position 3. This compound serves as a critical intermediate in medicinal chemistry and materials science, particularly in synthesizing bioactive molecules or ligands for metal-organic frameworks (MOFs). Its reactivity is influenced by the electron-withdrawing effects of bromine atoms, which facilitate further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions.
Properties
Molecular Formula |
C12H9Br2NO2 |
|---|---|
Molecular Weight |
359.01 g/mol |
IUPAC Name |
ethyl 2,4-dibromoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H9Br2NO2/c1-2-17-12(16)9-10(13)7-5-3-4-6-8(7)15-11(9)14/h3-6H,2H2,1H3 |
InChI Key |
YXCXRKVHOWNTFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dibromoquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This method involves the reaction of o-aminobenzophenones with diethylmalonate, followed by bromination. The reaction conditions often include the use of a base catalyst and an organic solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the use of environmentally friendly solvents and catalysts is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dibromoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different physicochemical properties .
Scientific Research Applications
Antimicrobial Activity
Ethyl 2,4-dibromoquinoline-3-carboxylate has demonstrated considerable antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound's efficacy against these pathogens could be comparable to existing antibiotics, indicating its potential utility in clinical settings.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. It has shown a dose-dependent decrease in cell viability across multiple cancer cell lines. The mechanism of action may involve interference with DNA replication and induction of apoptosis in cancer cells. A cytotoxicity study using the xCELLigence Real-Time Cell Analysis system revealed significant results supporting its role as an anticancer agent.
Interaction with Biological Targets
Research indicates that this compound interacts with specific biological macromolecules such as proteins and nucleic acids. Its binding affinity studies reveal how it affects enzyme activity and gene expression, which are crucial for understanding its therapeutic applications. The presence of bromine substituents enhances its lipophilicity and cellular uptake, potentially contributing to its efficacy in biological systems.
Cytotoxicity Study
A recent cytotoxicity study assessed the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability, highlighting the compound's potential as a therapeutic agent against cancer.
Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial properties against clinical isolates from patients. The results demonstrated effective inhibition at concentrations similar to those used for established antibiotics, suggesting its application in treating bacterial infections.
Mechanism of Action
The mechanism of action of ethyl 2,4-dibromoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process in bacterial cells. Additionally, it can inhibit certain enzymes involved in metabolic pathways, leading to cell death. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Ethyl 8-Bromo-4-Hydroxyquinoline-3-Carboxylate (CAS 35975-57-6)
This structural analog differs in substituent positions and functional groups: a bromine atom at position 8 and a hydroxyl group at position 4 (vs. bromines at positions 2 and 4 in the target compound). Key distinctions include:
- Reactivity: The hydroxyl group at position 4 enhances hydrogen-bonding capacity and acidity (pKa ~8–10), making it suitable for chelation or pH-sensitive applications. In contrast, the bromine atoms in ethyl 2,4-dibromoquinoline-3-carboxylate favor halogen bonding and electrophilic substitution.
- Synthesis: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is synthesized via hydroxylation and bromination steps under controlled conditions, whereas the dibromo analog likely requires sequential or simultaneous bromination .
- Applications : The hydroxyl group in the 8-bromo derivative enables its use in antimicrobial agents, while the dibromo compound’s electron-deficient structure is preferred in catalytic systems.
Table 1: Physical and Chemical Properties
Ethyl 2,4-Dichloroquinoline-3-Carboxylate
This chloro-substituted analog shares the same substitution pattern as the target compound but replaces bromine with chlorine. Key comparisons include:
- Synthesis: Ethyl 2,4-dichloroquinoline-3-carboxylate is synthesized via phosphorylation of a hydroxyl precursor using POCl₃ in acetonitrile at reflux . For the dibromo analog, POBr₃ or HBr/Oxone systems may be employed, though yields may differ due to bromine’s lower electronegativity and larger atomic radius.
- Reactivity : Chlorine’s smaller size and weaker polarizability reduce steric hindrance in cross-coupling reactions compared to bromine. However, bromine’s superior leaving-group ability enhances nucleophilic aromatic substitution rates.
Other Analogs
- Ethyl 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate: This compound (synthesized alongside the dichloro derivative in ) features a ketone group at position 2, reducing aromaticity and altering conjugation. Its reduced planarity decreases intermolecular stacking compared to fully aromatic dibromo/dichloro analogs .
Biological Activity
Ethyl 2,4-dibromoquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as quinolines, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of bromine substituents at the 2 and 4 positions enhances its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C12H8Br2N1O2 |
| Molecular Weight | 327.00 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance, one study reported an inhibition zone against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that it induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspases, leading to programmed cell death .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes by binding to their active sites or allosteric sites.
- Reactive Oxygen Species (ROS) : It may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancer cells .
Table 2: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Binding to active or allosteric sites |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various microbial strains. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the strain tested .
Case Study 2: Anticancer Activity in MCF-7 Cells
A study evaluating the cytotoxic effects of this compound on MCF-7 cells revealed an IC50 value of approximately 10 µg/mL. The compound was shown to induce G2/M phase cell cycle arrest and increase apoptosis markers such as caspase-3 activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
